S-40503 is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as muscle wasting and osteoporosis. This compound belongs to a class of drugs designed to selectively stimulate androgen receptors in specific tissues, thereby promoting anabolic effects while minimizing androgenic side effects typically associated with traditional anabolic steroids.
S-40503 was developed through collaborative research efforts, primarily involving pharmaceutical companies and academic institutions focused on androgen receptor biology. The compound is part of ongoing investigations into non-steroidal alternatives for muscle and bone health.
S-40503 is classified as a non-steroidal selective androgen receptor modulator. Unlike traditional anabolic steroids, which can affect multiple tissues indiscriminately, S-40503 aims to provide tissue-selective benefits, making it a promising candidate for therapeutic use in conditions characterized by muscle atrophy or bone density loss.
The synthesis of S-40503 involves multi-step organic reactions that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized compound.
The molecular structure of S-40503 features a bicyclic hydantoin moiety that is critical for its biological activity. The specific arrangement of atoms allows for optimal interaction with the androgen receptor.
S-40503 undergoes various chemical reactions that are essential for its functionality:
The stability of S-40503 in biological matrices (such as urine and blood) has been evaluated using ultra-high performance liquid chromatography-tandem mass spectrometry methods, confirming its potential for therapeutic applications while monitoring its metabolic profile.
The mechanism by which S-40503 exerts its effects involves several key steps:
Studies have shown that S-40503 can increase muscle mass and bone mineral density in preclinical models, indicating its efficacy as an anabolic agent without significant androgenic side effects commonly seen with traditional steroids.
S-40503 is characterized by:
Key chemical properties include:
S-40503 has several promising applications in scientific research:
The quest for tissue-selective androgen receptor agonists began with structural modifications of testosterone in the 1940s, yielding early steroidal selective androgen receptor modulators (SARMs) like 19-nortestosterone and oxandrolone. These compounds aimed to dissociate anabolic effects from androgenic side effects but faced limitations in hepatotoxicity and metabolic instability [6] [8]. The modern era of nonsteroidal SARMs emerged in the late 1990s through independent efforts by Ligand Pharmaceuticals (quinolinones) and the University of Tennessee (arylpropionamides), which demonstrated proof-of-concept tissue selectivity in preclinical models [2] [6].
Against this backdrop, Japanese pharmaceutical company Kaken Pharmaceuticals pioneered the tetrahydroquinoline scaffold, leading to the discovery of S-40503 in the early 2000s. This compound represented a significant departure from steroidal architectures, featuring a novel 2-(4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol structure (CAS 404920-28-1; molecular formula: C₁₅H₂₃N₃O₃; molecular weight: 293.36 g/mol) [1] [9]. Unlike earlier SARMs, S-40503 exhibited exceptional bone tissue selectivity in rodent models, positioning it as a candidate for osteoporosis therapy without prostate stimulation [1] [3]. Its development underscored industry efforts to address the pharmacokinetic limitations of first-generation SARMs, though it remained a preclinical lead compound rather than advancing to human trials [1] [8].
Table 1: Evolution of Key SARM Pharmacophores
Generation | Structural Class | Representative Compounds | Primary Developer |
---|---|---|---|
Steroidal | 19-Nortestosterone | Nandrolone | Various (1940s) |
Early Nonsteroidal | Quinolinones | LGD2226, LGD2941 | Ligand Pharmaceuticals |
Early Nonsteroidal | Arylpropionamides | S-1, S-4 (Andarine) | University of Tennessee |
Advanced Nonsteroidal | Tetrahydroquinolines | S-40503 | Kaken Pharmaceuticals |
Clinical-stage | Imidazolopyrazoles | MK-0773 | Merck |
Androgen receptor (AR) signaling plays a pivotal role in maintaining musculoskeletal homeostasis. In bone, AR activation stimulates osteoblast differentiation and inhibits osteoclastogenesis, directly increasing bone mineral density (BMD) and biomechanical strength [5] [8]. In muscle, androgens promote protein synthesis and fiber hypertrophy via AR-dependent pathways. These dual anabolic effects position AR modulation as a compelling strategy for osteoporosis and muscle atrophy—conditions prevalent in aging, hypogonadism, and glucocorticoid therapy [6] [8].
Conventional androgen therapies (e.g., testosterone, DHT) face significant limitations:
S-40503 addressed these issues through tissue-selective AR activation. Preclinical studies demonstrated its ability to increase femoral BMD and levator ani muscle mass in orchiectomized (ORX) rats comparably to DHT, while prostate weights remained unchanged—even at supraphysiological doses [1] [3]. Crucially, in ovariectomized (OVX) rats—a model of postmenopausal osteoporosis—S-40503 significantly enhanced cortical bone strength and periosteal mineral apposition rate (MAR), effects unattainable with anti-resorptive agents like estrogen [3] [8].
Table 2: Tissue-Selective Effects of S-40503 vs. Dihydrotestosterone (DHT)
Tissue/Parameter | DHT Response | S-40503 Response | Significance |
---|---|---|---|
Femoral BMD | ↑↑↑ | ↑↑↑ | Equivalent anabolic effect |
Levator Ani Muscle Mass | ↑↑↑ | ↑↑↑ | Equivalent anabolic effect |
Prostate Weight | ↑↑↑ (150% baseline) | ↔ (No change) | Avoids BPH risk |
Biomechanical Bone Strength | ↑ | ↑↑ | Superior to DHT in OVX models |
Periosteal MAR | ↑ | ↑↑ | Direct osteoblast stimulation |
S-40503 distinguishes itself through three pharmacological attributes:
1. Structural and Binding Specificity
As a tetrahydroquinoline derivative, S-40503 binds AR with nanomolar affinity (Kᵢ = 15 nM), showing negligible activity against estrogen, progesterone, or glucocorticoid receptors [1] [3]. Its R-configuration enantiomer exhibits stereoselective binding, optimizing AR interactions through hydrogen bonding with Asn705 and hydrophobic contacts with Leu704 and Trp741 in the ligand-binding domain [9]. Unlike steroidal androgens, it resists metabolism by 5α-reductase—precluding conversion to potent androgens like DHT—and avoids aromatization to estrogens [8].
2. Bone-Selective Anabolism
S-40503 exerts preferential osteoanabolic effects at low doses, a property not observed in arylpropionamide or quinolinone SARMs. In immobilized ORX rats, it increased tibial cortical BMD by 12.7% without affecting surrounding muscle mass, confirming direct bone formation uncoupled from mechanical loading [3]. This contrasts with compounds like LGD2226 or S-4, which require higher doses for bone effects and concomitantly stimulate muscle growth [8]. Mechanistically, this selectivity may arise from:
3. Therapeutic Window in Female Models
S-40503’s lack of virilizing effects enables potential use in osteoporosis-prone populations like postmenopausal women. In OVX rats, 2-month treatment elevated femoral BMD by 18.2% without uterine hypertrophy or clitoral enlargement—effects attributed to its nonsteroidal chemistry and resistance to 5α-reduction in genital tissues [3] [8]. This profile positions it ahead of early steroidal SARMs (e.g., 7α-methyl-19-nortestosterone), which retained partial androgenic activity [6].
Table 3: Pharmacokinetic and Functional Properties of Select Nonsteroidal SARMs
Parameter | S-40503 | S-4 (Andarine) | LGD2226 |
---|---|---|---|
Core Structure | Tetrahydroquinoline | Arylpropionamide | Quinolinone |
AR Binding Affinity (Kᵢ) | 15 nM | 4.8 nM | 1.2 nM |
Bone Selectivity (Low Dose) | Yes | No | No |
Prostate Agonism | None | Partial (20% of DHT) | Partial (30% of DHT) |
Half-Life (Rat, h) | 4.5 | 3.2 | 8.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7